

4-Bromo-2-fluoro-5-nitrophenol molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-nitrophenol

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Technical Guide: 4-Bromo-2-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies for **4-Bromo-2-fluoro-5-nitrophenol**, a halogenated and nitrated phenol derivative of interest in medicinal chemistry and materials science.

Core Physicochemical Data

The fundamental molecular properties of **4-Bromo-2-fluoro-5-nitrophenol** are summarized below. These data are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₃	[1]
Molecular Weight	235.99 g/mol	[1]
IUPAC Name	4-bromo-2-fluoro-5-nitrophenol	[1]
CAS Number	661463-12-3	[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and purification of substituted nitrophenols, which can be adapted for **4-Bromo-2-fluoro-5-nitrophenol**.

Synthesis Protocol: Nitration of a Halogenated Phenol

This protocol is adapted from the synthesis of related nitrophenols and outlines a general procedure for the nitration of a bromofluorophenol precursor.

Objective: To synthesize **4-Bromo-2-fluoro-5-nitrophenol** via electrophilic aromatic substitution.

Materials:

- 4-Bromo-2-fluorophenol (starting material)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Chloroform (CHCl_3) or other suitable solvent
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve the starting material, 4-Bromo-2-fluorophenol, in a suitable solvent such as chloroform.
- Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
- Prepare a nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **4-Bromo-2-fluoro-5-nitrophenol** can then be purified by recrystallization or column chromatography.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the purification of nitrophenol compounds using RP-HPLC.

Objective: To purify crude **4-Bromo-2-fluoro-5-nitrophenol** and assess its purity.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV-Vis detector, and fraction collector.
- C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- The crude product dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

Procedure:

- Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A and 5% B) at a constant flow rate.
- Inject the dissolved crude product onto the column.
- Elute the compounds using a linear gradient, for example, increasing the concentration of Mobile Phase B from 5% to 95% over a set period.
- Monitor the elution profile using the UV-Vis detector at a suitable wavelength (e.g., 290 nm).
- Collect the fractions corresponding to the major peak, which should be the desired product.
- Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same conditions.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **4-Bromo-2-fluoro-5-nitrophenol**.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a substituted nitrophenol like **4-Bromo-2-fluoro-5-nitrophenol**.



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Caption: Workflow for the synthesis and purification of **4-Bromo-2-fluoro-5-nitrophenol**.

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References

- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
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